REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][N:12]([CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[C:11](=[O:20])[CH:10]=1)C1C=CC=CC=1.C([O-])=O.[NH4+]>O1CCCC1.[OH-].[OH-].[Pd+2]>[OH:8][C:9]1[CH:14]=[CH:13][N:12]([CH2:15][CH2:16][CH:17]([CH3:18])[CH3:19])[C:11](=[O:20])[CH:10]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0.452 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(N(C=C1)CCC(C)C)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(N(C=C1)CCC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |